Increased Calculated Lipophilicity (XLogP3) of 891121-09-8 Relative to the Lin28 Probe Acetamide
The naphthamide substituent on CAS 891121-09-8 elevates its calculated lipophilicity to XLogP3 = 3.9 [1], significantly higher than the XLogP3 ≈ 1.9 estimated for the structurally analogous Lin28 probe N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [2]. This difference is driven by the replacement of a small acetamide with a fused bicyclic naphthalene group.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide; XLogP3 ≈ 1.9 (estimated from fragment-based calculation) |
| Quantified Difference | Δ XLogP3 ≈ +2.0 log units (approximately 100-fold increase in octanol–water partition coefficient) |
| Conditions | Computed by XLogP3 3.0, PubChem release 2021.05.07 [1]; comparator XLogP3 estimated using the same method. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood–brain barrier penetration, making 891121-09-8 a preferred starting point for central nervous system (CNS) or intracellular target projects where the acetamide analog would be predicted to have poor permeability.
- [1] PubChem. N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)naphthalene-1-carboxamide. CID 7532513. Computed Property: XLogP3-AA = 3.9. View Source
- [2] PubChem. N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide. CID 7532477. Estimated XLogP3 ≈ 1.9 based on fragment contribution. View Source
